molecular formula C14H13N3O2 B5101784 N-(4-methylphenyl)-N'-2-pyridinylethanediamide

N-(4-methylphenyl)-N'-2-pyridinylethanediamide

Cat. No. B5101784
M. Wt: 255.27 g/mol
InChI Key: DRTAHNRKUXXYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-2-pyridinylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MPEDA is a white crystalline solid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

MLS000679106: is a significant compound in medicinal chemistry, serving as a building block for various drug candidates. Its structure allows for selective acylation reactions, which are crucial in the synthesis of more complex molecules. The compound’s ability to undergo controlled reactions makes it valuable for developing new pharmaceuticals with potential therapeutic applications .

Analytical Testing for Pharmaceutical Impurities

As SMR000270042 , this compound is utilized in analytical testing to detect, identify, and measure pharmaceutical impurities. This application is essential in ensuring the purity and safety of pharmaceutical products. The compound’s unique properties allow it to react with impurities, making it easier to identify and quantify them during quality control processes .

Chemical Kinetics and Reaction Optimization

The compound is used in studies focusing on chemical kinetics and reaction optimization. By understanding the reaction pathways and kinetics of MLS000679106 , researchers can develop more efficient synthetic routes for pharmaceuticals, reducing waste and improving yields .

properties

IUPAC Name

N-(4-methylphenyl)-N'-pyridin-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)16-13(18)14(19)17-12-4-2-3-9-15-12/h2-9H,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTAHNRKUXXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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